molecular formula C25H27N3O4 B605308 Alicapistat CAS No. 1254698-46-8

Alicapistat

Cat. No.: B605308
CAS No.: 1254698-46-8
M. Wt: 433.5 g/mol
InChI Key: MMLDHJRGTZHNHV-BPGUCPLFSA-N
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Preparation Methods

The synthesis of ABT-957 involves a multistep process to yield diastereomerically pure compounds. The key steps include the formation of a ketoamide-based 1-benzyl-5-oxopyrrolidine-2-carboxamide structure. The synthetic route involves the use of various reagents and conditions to achieve the desired selectivity and metabolic stability . Industrial production methods for ABT-957 are not widely documented, but the compound is synthesized for research purposes and clinical trials.

Chemical Reactions Analysis

ABT-957 undergoes several types of chemical reactions, including oxidation and reduction. The compound is designed to be a selective inhibitor of calpain, and its reactions are tailored to maintain its stability and efficacy. Common reagents used in these reactions include oxidizing agents and reducing agents, which help in achieving the desired chemical transformations . The major products formed from these reactions are the active forms of the inhibitor that can effectively target calpain.

Scientific Research Applications

ABT-957 has been extensively studied for its potential therapeutic applications in neurodegenerative diseases, particularly Alzheimer’s disease. The compound has shown promise in preclinical studies by improving behavioral deficits and preventing neurodegeneration in animal models. It has also been investigated for its ability to prevent excitotoxic neuronal death and deficits in neurotransmission caused by amyloid-beta oligomers

Mechanism of Action

ABT-957 exerts its effects by inhibiting the activity of calpain, a calcium-dependent cysteine protease. Calpain plays a role in several signaling cascades that lead to neuronal excitotoxicity and synaptic dysfunction. By inhibiting calpain, ABT-957 can prevent the cleavage of key proteins involved in these pathways, thereby reducing neurodegeneration and improving cognitive function . The molecular targets of ABT-957 include calpain isoforms and their substrates, which are critical for maintaining neuronal health.

Comparison with Similar Compounds

ABT-957 is part of a novel series of highly selective calpain inhibitors that mitigate the metabolic liability of carbonyl reduction. Similar compounds include other ketoamide-based inhibitors that target calpain with high selectivity and potency. These compounds, such as ®-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, have shown similar efficacy in preclinical studies . ABT-957 stands out due to its enhanced metabolic stability and selectivity for calpain-1 over other proteases like papain and cathepsins B and K .

Properties

IUPAC Name

(2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLDHJRGTZHNHV-BPGUCPLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1254698-46-8
Record name Alicapistat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254698468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALICAPISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWF3F50KF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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